4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine
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Overview
Description
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of the difluorocyclobutyl group and the methoxy substituent on the thieno[3,2-d]pyrimidine ring contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines are known to be key structural fragments of antiviral agents , suggesting potential targets could be proteins or enzymes involved in viral replication.
Mode of Action
Thieno[3,2-d]pyrimidines are known to undergo a dimroth rearrangement , which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to changes in the compound’s structure and potentially its interaction with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine. Factors such as pH, temperature, and the presence of other compounds can affect the rate of the Dimroth rearrangement , which is a key process in the compound’s mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-thiophene-2-carboxamides with formic acid or other one-carbon sources.
Introduction of the Difluorocyclobutyl Group: The difluorocyclobutyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorocyclobutyl halide.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and difluorocyclobutyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methanol, difluorocyclobutyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials, such as organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure and have been studied for their biological activities.
Thieno[3,4-b]pyridine Derivatives: These compounds also feature a thieno ring fused to a pyrimidine or pyridine ring and exhibit similar chemical properties.
Uniqueness
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with biological targets .
Properties
IUPAC Name |
4-[(3,3-difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2OS/c12-11(13)3-7(4-11)5-16-10-9-8(1-2-17-9)14-6-15-10/h1-2,6-7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCCBCWITMETHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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